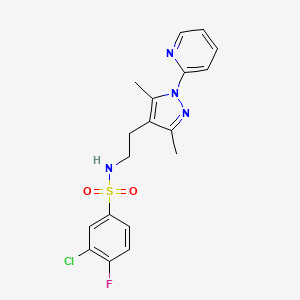
3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN4O2S and its molecular weight is 408.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that exhibits significant pharmacological potential. This compound belongs to a class of sulfonamides and features a pyrazole ring and a pyridine moiety, which contribute to its biological activities. Its molecular formula is C19H21ClN4O2S, and it is known for its role as a glycine transporter 1 (GlyT1) inhibitor, implicating it in various central nervous system disorders.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the reuptake of glycine in the synaptic cleft. By blocking GlyT1, it enhances glycine signaling, which is crucial for neurotransmission. This action has therapeutic implications for conditions such as schizophrenia and other mood disorders, where glycine levels are often dysregulated. Studies have shown that treatment with this compound can increase cerebrospinal fluid glycine concentrations in animal models, suggesting its potential efficacy in clinical applications.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Pyrazole derivatives have demonstrated promise in inhibiting the growth of various cancer cell lines, including breast and lung cancers. The sulfonamide group is known for its antibacterial properties, and compounds containing these moieties are being explored for their anticancer potential .
- Neuroprotective Effects : By modulating glycine levels, this compound may also exhibit neuroprotective effects, potentially benefiting neurodegenerative conditions .
Research Findings
Recent studies have highlighted the significance of this compound in various research contexts:
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits GlyT1 activity, leading to increased extracellular glycine levels. This enhancement has been correlated with improved synaptic transmission in neuronal cultures.
In Vivo Studies
Animal model studies indicate that administration of this compound results in significant increases in cerebrospinal fluid glycine concentrations. These findings support its potential use in treating disorders characterized by impaired glycinergic signaling .
Case Studies
Several case studies have investigated the effects of this compound on specific conditions:
- Schizophrenia : A study involving animal models of schizophrenia showed that treatment with the compound resulted in behavioral improvements associated with enhanced glycinergic neurotransmission.
- Cancer Cell Lines : In studies using breast and lung cancer cell lines, this compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
Summary Table of Biological Activities
特性
IUPAC Name |
3-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2S/c1-12-15(13(2)24(23-12)18-5-3-4-9-21-18)8-10-22-27(25,26)14-6-7-17(20)16(19)11-14/h3-7,9,11,22H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUGKDXWKNYUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














